N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with comparable structures, such as:
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide analogs: Compounds with slight modifications to the heterocyclic rings or substituents.
Other triazolopyridazine derivatives: Compounds with the triazolopyridazine core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-12(22-25-10)18-14(24)9-26-15-6-5-13-19-20-16(23(13)21-15)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTOBJZJCFAUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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